2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide
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Overview
Description
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bromine atom and a unique 1,4-dithiepan ring system, which includes a hydroxyl group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of benzamide to introduce the bromine atom at the desired position. This is followed by the formation of the 1,4-dithiepan ring system through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of efficient catalysts could be employed to enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of a carbonyl group at the position of the hydroxyl group.
Reduction: Formation of a hydrogen atom at the position of the bromine atom.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzohydrazide
- 2-Bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide
- 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
Uniqueness
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide is unique due to the presence of the 1,4-dithiepan ring system, which is not commonly found in similar compounds. This structural feature may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2S2/c14-11-4-2-1-3-10(11)12(16)15-7-13(17)8-18-5-6-19-9-13/h1-4,17H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMHWOXPEBDIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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